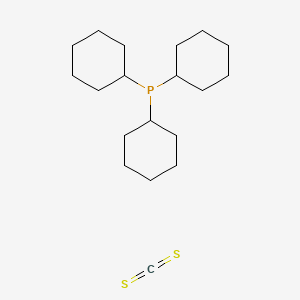
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Descripción general
Descripción
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that features a piperidine ring attached to an acenaphthene moiety Piperidine is a six-membered heterocyclic amine, while acenaphthene is a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one typically involves the reaction of acenaphthene with piperidine derivatives. One common method is the Friedel-Crafts acylation of acenaphthene with piperidine-4-one under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Formation of acenaphthene-1,2-dione or acenaphthene-1-carboxylic acid.
Reduction: Formation of 1-(Acenaphthene-1-yl)piperidine-4-ol.
Substitution: Formation of halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The acenaphthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing its biological effects .
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Acenaphthene Derivatives: Compounds like acenaphthoquinone and spiroacenaphthylenes are structurally related and have been studied for their photochemical and pharmacological properties.
Uniqueness: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is unique due to the combination of the piperidine and acenaphthene moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2 |
Clave InChI |
QBTZALYOZZYCLX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
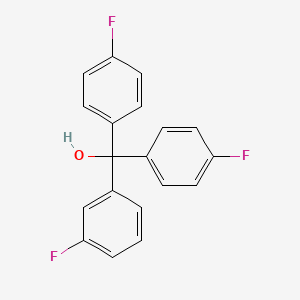

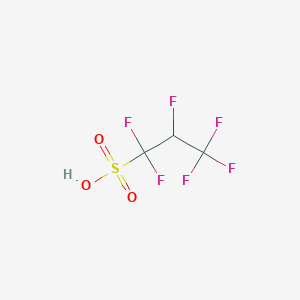
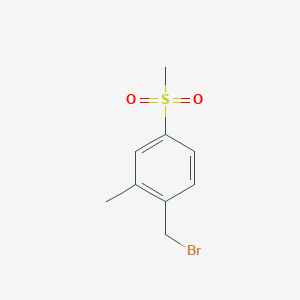

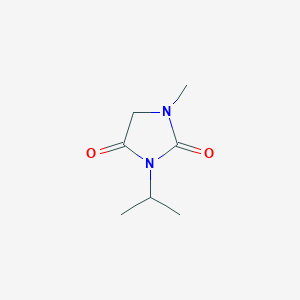

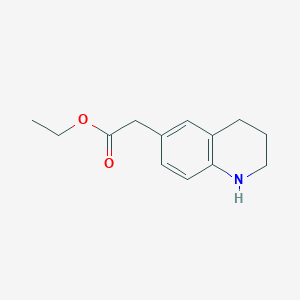

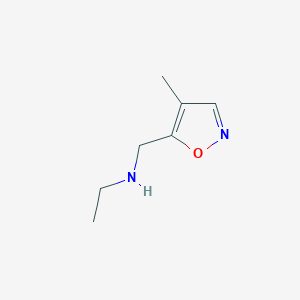
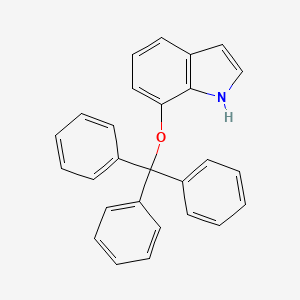
![Carbamic acid,(3-amino-4'-methyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8555409.png)
